Balanced NE:5-HT Reuptake Inhibition Ratio Differentiates Milnacipran from Serotonin-Preferring SNRIs
Milnacipran inhibits norepinephrine and serotonin reuptake with an approximately balanced potency ratio of 1:1, whereas venlafaxine exhibits 30-fold and duloxetine exhibits 10-fold selectivity for serotonin over norepinephrine [1]. In functional uptake assays using human transporters, milnacipran demonstrates NET-selective uptake inhibition (NET/SERT ratio = 0.45) and SERT-selective binding (SERT/NET ratio = 2.61), a profile distinct from duloxetine which shows SERT-selective binding and uptake [2]. This balanced dual inhibition is consistent across both rat synaptosomal preparations (IC50: 5-HT = 28.0 nM, NE = 29.6 nM) [3] and human transporters (IC50: NET = 77 nM, SERT = 420 nM) [4].
| Evidence Dimension | Serotonin vs. Norepinephrine Reuptake Inhibition Potency Ratio |
|---|---|
| Target Compound Data | Milnacipran: ~1:1 (balanced) NE/5-HT ratio; NET/SERT uptake ratio = 0.45 |
| Comparator Or Baseline | Venlafaxine: 30:1 (serotonin-preferring); Duloxetine: 10:1 (serotonin-preferring) |
| Quantified Difference | Milnacipran is 30-fold more noradrenergic than venlafaxine and 10-fold more noradrenergic than duloxetine relative to serotonergic activity |
| Conditions | In vitro human transporter binding and functional uptake assays; rat cerebral cortical synaptosomes |
Why This Matters
The balanced ratio predicts enhanced efficacy in conditions where noradrenergic tone is pathologically low (e.g., fatigue-predominant fibromyalgia, cognitive dysfunction) compared to serotonin-preferring SNRIs.
- [1] Stahl SM, Grady MM, Moret C, Briley M. SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants. CNS Spectr. 2005;10(9):732-747. View Source
- [2] Vaishnavi SN, Nemeroff CB, Plott SJ, Rao SG, Kranzler J, Owens MJ. Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. Biol Psychiatry. 2004;55(3):320-322. View Source
- [3] Mochizuki D, Tsujita R, Yamada S, et al. Neurochemical and behavioural characterization of milnacipran, a serotonin and noradrenaline reuptake inhibitor in rats. Psychopharmacology. 2002;162(3):323-332. View Source
- [4] Bertin Bioreagent. Milnacipran (hydrochloride) CAT N°: 23837. Technical Datasheet. View Source
